molecular formula C18H12Cl9NSi3 B12333714 Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- CAS No. 201487-41-4

Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]-

Cat. No.: B12333714
CAS No.: 201487-41-4
M. Wt: 645.6 g/mol
InChI Key: OOMKRSAOAWLVET-UHFFFAOYSA-N
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Description

Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- is a complex organosilicon compound It is characterized by the presence of trichlorosilyl groups attached to a benzenamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- typically involves the reaction of benzenamine derivatives with trichlorosilane (HSiCl3) or silicon tetrachloride (SiCl4). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]-.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the trichlorosilyl groups results in the formation of silanols, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- involves its interaction with various molecular targets. The trichlorosilyl groups can form strong bonds with other molecules, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes .

Properties

CAS No.

201487-41-4

Molecular Formula

C18H12Cl9NSi3

Molecular Weight

645.6 g/mol

IUPAC Name

4-trichlorosilyl-N,N-bis(4-trichlorosilylphenyl)aniline

InChI

InChI=1S/C18H12Cl9NSi3/c19-29(20,21)16-7-1-13(2-8-16)28(14-3-9-17(10-4-14)30(22,23)24)15-5-11-18(12-6-15)31(25,26)27/h1-12H

InChI Key

OOMKRSAOAWLVET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)[Si](Cl)(Cl)Cl)C3=CC=C(C=C3)[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl

Origin of Product

United States

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